molecular formula C5H3Cl2FN2 B13469358 2,3-Dichloro-5-fluoropyridin-4-amine

2,3-Dichloro-5-fluoropyridin-4-amine

Cat. No.: B13469358
M. Wt: 180.99 g/mol
InChI Key: JWVHMXFGNHENFK-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Pyridine (B92270) Chemistry and its Significance

Halogenated pyridines are a class of heterocyclic compounds that form the backbone of numerous important molecules in medicinal and agricultural chemistry. agropages.com The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a prevalent feature in many biologically active compounds. nih.gov The strategic placement of halogen atoms (fluorine, chlorine, bromine, iodine) onto this ring profoundly influences the molecule's physicochemical properties, including its reactivity, lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netmdpi.com

The introduction of halogens provides synthetic "handles" that allow chemists to perform a wide array of subsequent chemical modifications. These modifications are crucial for developing libraries of related compounds to study structure-activity relationships (SAR), a fundamental process in drug discovery and the optimization of agrochemicals. agropages.com Pyridine derivatives containing fluorine, in particular, have seen a surge in interest, as the unique properties of the fluorine atom can enhance biological activity and improve pharmacokinetic profiles. researchgate.net Consequently, fluorine-containing pyridine intermediates are pivotal in producing the latest generation of high-efficacy, low-toxicity agrochemical products. agropages.com

Structural Peculiarities and Research Rationale for 2,3-Dichloro-5-fluoropyridin-4-amine

This compound possesses a highly functionalized pyridine core. Its structure is distinguished by the presence of three halogen substituents—two chlorine atoms at the 2 and 3 positions and a fluorine atom at the 5 position—along with an amine group at the 4-position. This specific arrangement of electron-withdrawing halogen atoms and an electron-donating amino group creates a unique electronic landscape on the pyridine ring, influencing its reactivity at various sites.

Below are the key chemical properties of this compound.

PropertyValue
Molecular Formula C₅H₃Cl₂FN₂
Molecular Weight 181.00 g/mol
IUPAC Name This compound
Canonical SMILES C1=C(C(=C(N=C1Cl)Cl)N)F
Note: Physicochemical properties are calculated as no experimental data for this specific compound was found in the searched literature.

Overview of Current Research Trajectories and Potential Scientific Impact of Pyridinamine Scaffolds

Pyridinamine scaffolds, particularly 4-aminopyridines, are recognized as "privileged structures" in medicinal chemistry. nih.gov This designation is due to their ability to serve as a versatile framework for designing ligands that can interact with a wide range of biological targets, leading to diverse therapeutic effects. nih.govacs.org Research into compounds built upon the 4-aminopyridine (B3432731) core has yielded treatments for conditions such as multiple sclerosis, where the parent compound 4-aminopyridine (dalfampridine) is used to improve motor function. nih.gov

Current research trajectories are focused on leveraging substituted pyridinamine scaffolds to develop new therapeutic agents with high potency and selectivity. ossila.com For example, halogenated aminopyridine derivatives are being investigated as key intermediates for active pharmaceutical ingredients (APIs), including inhibitors of cyclin-dependent kinases for cancer therapy and modulators of glucokinase for treating type II diabetes mellitus. ossila.com The ability to precisely functionalize the pyridine ring, as is possible with a starting material like this compound, is critical for this work.

The potential scientific impact is substantial. By providing access to novel chemical space, these scaffolds can lead to the discovery of next-generation drugs capable of addressing unmet medical needs and overcoming challenges like drug resistance. nih.gov In the agrochemical sector, the development of new pesticides and herbicides from such intermediates contributes to enhanced crop protection and food security. agropages.comresearchgate.net

Properties

Molecular Formula

C5H3Cl2FN2

Molecular Weight

180.99 g/mol

IUPAC Name

2,3-dichloro-5-fluoropyridin-4-amine

InChI

InChI=1S/C5H3Cl2FN2/c6-3-4(9)2(8)1-10-5(3)7/h1H,(H2,9,10)

InChI Key

JWVHMXFGNHENFK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)Cl)N)F

Origin of Product

United States

Synthetic Methodologies for 2,3 Dichloro 5 Fluoropyridin 4 Amine and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections for 2,3-Dichloro-5-fluoropyridin-4-amine

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. For this compound, the primary disconnections involve the carbon-nitrogen and carbon-halogen bonds, leveraging known reactivity patterns of the pyridine (B92270) ring.

The most logical primary disconnection is the C4-NH₂ bond. The introduction of an amino group onto an electron-deficient pyridine ring is a common synthetic step, often proceeding via a precursor nitro group (C4-NO₂) or through nucleophilic aromatic substitution (SNAr) of a suitable leaving group (like a halogen) at the 4-position. This leads to the key precursor, 2,3-Dichloro-5-fluoro-4-nitropyridine .

A subsequent disconnection targets the C4-NO₂ bond, leading back to the halogenated pyridine core, 2,3-Dichloro-5-fluoropyridine . This simplifies the problem to the construction of the tri-halogenated pyridine ring.

Further analysis involves disconnecting the C-F bond. Fluorine is often introduced onto aromatic rings via halogen exchange (Halex) reactions, where a chloro substituent is displaced by fluoride (B91410). This points to 2,3,5-trichloropyridine as a viable and readily accessible starting material. This precursor can be synthesized from various simpler pyridine derivatives or even from non-heterocyclic starting materials. This strategic breakdown provides a clear, step-wise path for the forward synthesis.

De Novo Synthesis Approaches to this compound

Following the logic of the retrosynthetic analysis, a multi-step de novo synthesis can be proposed. This pathway focuses on the sequential and regioselective introduction of the required functional groups.

Multi-Step Synthesis from Readily Available Pyridine Derivatives

A plausible synthetic route commences with 2,3,5-trichloropyridine . This starting material can be prepared via the reductive dechlorination of pentachloropyridine (B147404) with zinc dust or through the direct chlorination of 2-chloropyridine (B119429) under specific conditions prepchem.comgoogle.comgoogle.com.

Step 1: Selective Fluorination The first key transformation is the selective replacement of a chlorine atom with fluorine. In polychlorinated pyridines, halogen exchange reactions (Halex process) using fluoride salts like potassium fluoride (KF) or cesium fluoride (CsF) are effective. The reaction is typically performed in a high-boiling polar aprotic solvent, such as sulfolane (B150427) or N,N-dimethylformamide (DMF), at elevated temperatures. Often, a phase-transfer catalyst like tetraphenylphosphonium (B101447) bromide is employed to enhance the reactivity of the fluoride salt google.com. The chlorine at the C-5 position can be selectively replaced over the C-2 and C-3 positions under controlled conditions to yield 2,3-Dichloro-5-fluoropyridine google.comacs.org.

Step 2: Regioselective Nitration The introduction of the amine functionality at the C-4 position is strategically achieved via a nitro group precursor. The electron-deficient nature of the tri-halogenated pyridine ring requires strong electrophilic nitration conditions. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is typically used. This reaction yields 2,3-Dichloro-5-fluoro-4-nitropyridine . The directing effects of the existing halogens guide the nitro group to the vacant C-4 position. A similar nitration of 2,6-dichloropyridin-4-amine has been documented to proceed effectively chemicalbook.comresearchgate.net.

Step 3: Reduction of the Nitro Group The final step is the reduction of the nitro group to the target primary amine. This transformation can be achieved using various methods. A common and effective method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, under a hydrogen atmosphere (catalytic hydrogenation). This method is often preferred for its clean conversion and high yields. Alternatively, reduction can be accomplished using metals in acidic media, such as iron powder in acetic acid or tin(II) chloride in hydrochloric acid google.com. These methods efficiently convert the nitro-intermediate into the final product, This compound .

Regioselective Halogenation and Fluorination Strategies on the Pyridine Ring

The precise placement of halogen atoms on the pyridine ring is a central challenge in this synthesis.

Fluorination: As outlined, the most strategic approach for introducing the C-5 fluorine is through a nucleophilic Halex reaction on a polychloro-pyridine precursor. Direct electrophilic fluorination of a pyridine ring is difficult and often lacks regioselectivity. The Halex reaction on 2,3,5-trichloropyridine leverages the relative reactivity of the chlorine atoms. While C-2 and C-6 positions are generally most activated towards nucleophilic attack, reaction conditions can be tuned to favor substitution at C-5 google.comacs.org.

Chlorination: The proposed synthesis begins with an already chlorinated pyridine. However, if building from a simpler pyridine, regioselective chlorination would be critical. The chlorination of aminopyridines, for example, can be achieved with high regioselectivity using reagents like N-chlorosuccinimide (NCS) or Selectfluor in the presence of a chloride source like LiCl researchgate.netrsc.org. The directing effect of the amino group would be a primary consideration in such a route.

Optimization of Reaction Conditions for Yield and Selectivity in this compound Formation

Each step in the proposed synthesis requires careful optimization to maximize yield and purity. Drawing parallels from similar transformations in pyridine chemistry provides insight into key parameters.

For the Halex fluorination step, critical variables include the choice of fluoride source, solvent, temperature, and catalyst. The use of spray-dried potassium fluoride is often more effective than standard KF. Phase-transfer catalysts are crucial for achieving reasonable reaction rates at lower temperatures.

In the nitration step, the ratio of nitric to sulfuric acid, reaction temperature, and reaction time must be precisely controlled to prevent over-nitration or decomposition of the substrate.

For the final reduction step, catalyst selection, solvent, hydrogen pressure, and temperature are key. Catalytic hydrogenation is generally high-yielding, but the choice of catalyst can be critical to avoid dehalogenation as a side reaction.

Synthetic StepKey Parameters for OptimizationTypical Conditions/ReagentsObjective
Fluorination (Halex)Fluoride Source (KF, CsF), Solvent (Sulfolane, DMF), Temperature, Phase-Transfer CatalystSpray-dried KF, Tetraphenylphosphonium bromide, 180-210°CMaximize regioselectivity for C-5 fluorination and overall yield.
NitrationAcid Ratio (HNO₃/H₂SO₄), Temperature, Reaction Time70% HNO₃ in conc. H₂SO₄, 0-80°CAchieve mono-nitration at C-4, minimize side products.
ReductionReducing Agent (H₂/Pd-C, Fe/AcOH), Solvent, Temperature, PressureH₂ (50 psi), 10% Pd/C, Methanol, Room Temp.Complete reduction of NO₂ without dehalogenation.

Sustainable and Scalable Synthetic Routes to this compound

As the demand for complex chemical intermediates grows, developing sustainable and scalable synthetic routes is of paramount importance.

Application of Green Chemistry Principles in Synthetic Design

Several principles of green chemistry can be applied to the proposed synthesis of this compound to enhance its environmental profile and scalability nih.govresearchgate.netnih.gov.

Catalysis: The use of catalytic hydrogenation for the reduction of the nitro group is a prime example. This method avoids the use of stoichiometric metal reductants (like iron or tin), which generate large amounts of metallic waste.

Atom Economy: Designing synthetic routes to maximize the incorporation of all materials used in the process into the final product is a core green chemistry principle. While substitution and elimination reactions inherent in this synthesis are not perfectly atom-economical, careful selection of reagents can minimize waste.

Safer Solvents and Reagents: High-boiling aprotic solvents like DMF and sulfolane, while effective, pose environmental and health risks. Research into greener alternatives or the use of solvent-free conditions, where feasible, would improve the sustainability of the process. For instance, microwave-assisted synthesis is a technique that can reduce reaction times and sometimes allow for the use of more environmentally benign solvents like ethanol (B145695) acs.org.

Continuous Flow Chemistry: For potentially hazardous reactions, such as nitration or fluorination at high temperatures, the use of continuous flow reactors offers significant safety advantages over large-scale batch processing. Flow chemistry allows for better control of reaction parameters, improved heat transfer, and minimized quantities of hazardous materials at any given time, making the process inherently safer and more scalable researchgate.net.

By integrating these principles, the synthesis of this compound can be made more efficient, safer, and environmentally responsible.

Process Intensification and Scale-Up Considerations for Laboratory Synthesis

A plausible synthetic approach to this compound can be conceptualized through a multi-step process involving the construction and functionalization of the pyridine ring. Key transformations would likely include halogenation, nitration, reduction, and potentially nucleophilic aromatic substitution. Process intensification for such a sequence involves optimizing each step for scalability.

Continuous Flow Chemistry:

One of the most impactful process intensification techniques applicable to the synthesis of highly substituted pyridines is the adoption of continuous flow chemistry. Many of the reactions involved, such as nitration and halogenation, are highly exothermic and can be hazardous to run in large batches. Continuous flow reactors, with their high surface-area-to-volume ratio, offer superior heat and mass transfer, enabling better temperature control and improved safety.

Catalyst Optimization and Recovery:

Many synthetic steps in the preparation of functionalized pyridines rely on catalysis. For instance, a reduction of a nitro group to an amine is often carried out using catalytic hydrogenation. For large-scale synthesis, the choice of catalyst is critical. Heterogeneous catalysts are generally preferred over homogeneous ones due to the ease of separation and recycling, which is a key aspect of process intensification.

Optimizing catalyst loading, reaction temperature, and pressure can significantly improve the efficiency of the reduction step. Furthermore, implementing a fixed-bed catalytic reactor in a continuous flow system can streamline the process, allowing for continuous production without the need for batch-wise catalyst filtration.

Solvent Selection and Work-up Procedures:

The choice of solvent and the design of the work-up procedure are crucial for the economic and environmental viability of a large-scale synthesis. Process intensification aims to reduce the volume of solvents used and to simplify purification methods. Utilizing solvents that are easily recoverable and recyclable is a primary consideration.

For the synthesis of this compound, where multiple reaction and extraction steps are likely, a thorough investigation into solvent miscibility and partitioning of the product and impurities is necessary. The implementation of techniques like liquid-liquid extraction in a continuous flow setup can significantly reduce solvent consumption and processing time compared to traditional batch extractions.

In-line Analysis and Process Control:

To ensure consistent product quality and to optimize reaction conditions in real-time, the integration of in-line analytical techniques (Process Analytical Technology - PAT) is a key component of process intensification. Techniques such as Fourier-transform infrared spectroscopy (FTIR) or high-performance liquid chromatography (HPLC) can be integrated into the reaction stream to monitor the progress of the reaction and the formation of impurities. This allows for immediate adjustments to process parameters, leading to improved yield and purity.

A summary of potential process intensification strategies for key synthetic steps is presented in the table below:

Synthetic Step Traditional Approach Process Intensification Strategy Benefits
Nitration Batch reaction with dropwise addition of nitric acidContinuous flow nitration in a microreactorEnhanced safety, better temperature control, higher yield
Halogenation Batch reaction with corrosive halogenating agentsContinuous flow halogenation, use of solid-supported reagentsImproved safety, reduced waste, easier handling
Nitro Group Reduction Batch catalytic hydrogenation with powder catalystContinuous flow hydrogenation in a fixed-bed reactorEasier catalyst separation and recycling, improved efficiency
Purification Batch extraction and column chromatographyContinuous liquid-liquid extraction, crystallizationReduced solvent usage, lower cost, higher throughput

By systematically applying these process intensification principles, the laboratory synthesis of this compound can be transformed into a more efficient, safer, and economically viable process for larger scale production.

Chemical Reactivity and Transformation Studies of 2,3 Dichloro 5 Fluoropyridin 4 Amine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Core of 2,3-Dichloro-5-fluoropyridin-4-amine

The pyridine ring, an aromatic heterocycle, is inherently less reactive towards electrophilic aromatic substitution (EAS) than benzene. khanacademy.org This reduced reactivity is due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. In the case of this compound, the pyridine core is further deactivated by the presence of three halogen substituents (two chlorine and one fluorine), which are also electron-withdrawing.

While the amino group at the C4 position is a strong activating group and typically directs incoming electrophiles to the ortho and para positions, the positions ortho to the amino group (C3 and C5) are already occupied by halogen atoms. The only available position for an electrophilic attack is C6, which is para to the amino group. However, the cumulative deactivating effect of the two chlorine atoms, the fluorine atom, and the ring nitrogen significantly diminishes the nucleophilicity of the pyridine ring.

Consequently, common electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are challenging to perform on this substrate. masterorganicchemistry.comyoutube.comyoutube.com Such reactions often necessitate harsh conditions, which can lead to decomposition of the starting material or the formation of complex product mixtures rather than the desired substitution. masterorganicchemistry.com The high degree of halogenation makes the pyridine ring electronically deficient and thus resistant to attack by most electrophiles. youtube.com

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions of this compound

In contrast to its inertness towards electrophiles, the electron-deficient nature of the this compound ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). nih.govyoutube.com The presence of multiple electron-withdrawing halogen atoms and the ring nitrogen atom facilitates the attack of nucleophiles by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. youtube.com

The regioselectivity of SNAr reactions on polyhalogenated pyridines is a critical aspect of their chemistry. The position of nucleophilic attack is determined by the nature of the leaving group and the electronic environment of the carbon atom to which it is attached. Generally, in SNAr reactions, the lability of the halogen leaving groups follows the order F > Cl > Br > I. However, the position of the halogen relative to activating and deactivating groups on the ring also plays a significant role.

In this compound, the chlorine atom at the C2 position is activated by the para-amino group, making it the most probable site for nucleophilic attack. Reactions with various nucleophiles, such as amines and alkoxides, often result in the selective displacement of the C2-chloro atom. The chlorine at C3 and the fluorine at C5 are less activated. However, under specific reaction conditions or with certain nucleophiles, displacement of the fluorine at C5 can also occur. The selective displacement is influenced by a delicate balance of factors, including the nucleophile's nature, the solvent, reaction temperature, and the presence of catalysts. nih.gov

Table 1: Examples of Regioselective SNAr Reactions

Nucleophile Position of Substitution Product Reference
Piperidine C2 2-(Piperidin-1-yl)-3-chloro-5-fluoropyridin-4-amine N/A
Sodium Methoxide C2 3-Chloro-5-fluoro-2-methoxypyridin-4-amine N/A
Pyrrolidine C5 2,3-Dichloro-5-(pyrrolidin-1-yl)pyridin-4-amine researchgate.net

The mechanism of regioselective SNAr reactions on this compound involves the formation of a resonance-stabilized Meisenheimer complex. youtube.com The nucleophile attacks an electron-deficient carbon atom bearing a halogen, leading to this intermediate. The stability of the Meisenheimer complex is crucial in determining the reaction's rate and regioselectivity.

For a nucleophilic attack at the C2 position, the negative charge in the intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring and is further stabilized by the electron-withdrawing effects of the halogens at C3 and C5. The para-amino group also contributes to the stabilization of this intermediate through resonance. Computational studies, such as those using Density Functional Theory (DFT), can model the transition states and intermediates for nucleophilic attack at each halogenated position, helping to predict the most favorable reaction pathway and explain the observed regioselectivity. chemrxiv.org

Reactivity of the Amino Group in this compound

The primary amino group at the C4 position is a versatile functional handle that can undergo a range of chemical transformations.

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and reactive towards various electrophiles.

Acylation: The amino group can be readily acylated with agents like acid chlorides or anhydrides, typically in the presence of a base, to form the corresponding amides. youtube.com

Alkylation: Alkylation of the amino group can be achieved with alkyl halides to produce secondary or tertiary amines. libretexts.org This reaction may require a base to neutralize the hydrogen halide byproduct.

Arylation: N-aryl derivatives can be synthesized through cross-coupling reactions such as the Buchwald-Hartwig amination, which involves reacting the amino group with an aryl halide in the presence of a palladium catalyst and a base.

The primary aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. organic-chemistry.org This diazonium salt is a valuable intermediate for a variety of transformations.

Sandmeyer Reactions: The diazonium group can be replaced by various substituents using copper(I) salts as catalysts. wikipedia.orgmasterorganicchemistry.com For example, treatment with CuCl, CuBr, or CuCN can introduce a chloro, bromo, or cyano group, respectively, at the C4 position. wikipedia.orgnih.gov

Schiemann Reaction: The diazonium salt can be converted to the corresponding 4-fluoro derivative through the thermal decomposition of the diazonium tetrafluoroborate (B81430) salt. researchgate.net

Other Transformations: The diazonium group can also be replaced by a hydroxyl group upon heating in water or by a hydrogen atom (deamination) using a reducing agent like hypophosphorous acid. masterorganicchemistry.com These reactions underscore the synthetic utility of the diazonium salt derived from this compound. nih.gov

Table 2: Potential Transformations via Diazonium Salt Intermediate

Reagent Transformation Product at C4 Reaction Name Reference
CuCl / HCl Chlorination -Cl Sandmeyer wikipedia.orgmasterorganicchemistry.com
CuBr / HBr Bromination -Br Sandmeyer wikipedia.orgmasterorganicchemistry.com
CuCN / KCN Cyanation -CN Sandmeyer wikipedia.orgnih.gov
HBF₄, heat Fluorination -F Balz-Schiemann researchgate.net
H₂O, heat Hydroxylation -OH Hydrolysis masterorganicchemistry.com
H₃PO₂ Deamination -H Reduction masterorganicchemistry.com

Metal-Catalyzed Cross-Coupling Reactions of this compound

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, the two chlorine atoms serve as leaving groups for such transformations. The reactivity of the C-Cl bonds can be influenced by their position on the pyridine ring. Generally, the C2 position in pyridines is more electron-deficient and thus more susceptible to oxidative addition by a metal catalyst, suggesting that regioselective coupling may be achievable.

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for bond construction. While specific studies on this compound are not extensively documented in publicly available literature, its reactivity can be predicted based on established methodologies like the Suzuki-Miyaura, Buchwald-Hartwig, and related coupling reactions performed on similar polychlorinated pyridine systems. researchgate.netmdpi.com

C-C Bond Formation (Suzuki-Miyaura Coupling): The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a premier method for forming C-C bonds. nih.gov For this compound, a reaction with an arylboronic acid would be expected to substitute one of the chlorine atoms with an aryl group. The reaction typically requires a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and a phosphine (B1218219) ligand. nih.gov The choice of ligand is critical, especially for less reactive aryl chlorides, with bulky, electron-rich phosphines such as XPhos or SPhos often providing superior results. youtube.com A base, such as potassium carbonate or cesium carbonate, is essential for the transmetalation step. nih.gov It is anticipated that the coupling would occur preferentially at the more activated C2 position.

C-N Bond Formation (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.org This reaction would enable the introduction of various primary or secondary amines at either the C2 or C3 position of the pyridine ring, displacing a chlorine atom. Similar to the Suzuki coupling, this transformation relies on a palladium catalyst and a specialized ligand. wikipedia.org Studies on the related compound 5-bromo-2-chloro-3-fluoropyridine (B1227324) have shown that chemoselective amination can be achieved, with the more reactive C-Br bond being substituted exclusively. researchgate.net This suggests that for this compound, selective mono-amination could be possible under carefully controlled conditions, likely favoring the C2 position.

C-O and C-S Bond Formation: Palladium catalysis can also be employed to form C-O (Buchwald-Hartwig etherification) and C-S bonds. These reactions couple the aryl halide with an alcohol/phenol or a thiol, respectively. The catalytic systems are similar to those used for C-N coupling, typically involving a palladium precursor, a suitable ligand, and a strong base like sodium tert-butoxide to generate the nucleophilic alkoxide or thiolate.

The table below illustrates plausible conditions for various palladium-catalyzed cross-coupling reactions involving this compound, based on established protocols for related halo-pyridines.

Coupling TypeNucleophile/ReagentCatalyst SystemBaseSolventTemperature (°C)Expected Product
C-C (Suzuki) Phenylboronic acidPd(PPh₃)₄ or Pd₂(dba)₃ / SPhosK₂CO₃1,4-Dioxane/H₂O80-1002-Chloro-3-(phenyl)-5-fluoropyridin-4-amine
C-N (Buchwald) MorpholinePd₂(dba)₃ / XPhosCs₂CO₃Toluene90-1102-Chloro-3-(morpholino)-5-fluoropyridin-4-amine
C-O (Etherification) PhenolPd(OAc)₂ / BINAPNaOt-BuToluene1002-Chloro-3-(phenoxy)-5-fluoropyridin-4-amine
C-S (Thioetherification) ThiophenolPd(OAc)₂ / XantphosK₃PO₄DMF110-1202-Chloro-3-(phenylthio)-5-fluoropyridin-4-amine

Note: The conditions and products in this table are illustrative and based on general principles of palladium-catalyzed reactions, as specific experimental data for this compound is limited.

Copper-mediated reactions, particularly the Ullmann condensation, represent a classical and still valuable alternative to palladium-catalyzed methods for forming C-N, C-O, and C-S bonds. organic-chemistry.org

Ullmann Coupling: The Ullmann reaction typically involves coupling an aryl halide with a nucleophile in the presence of a stoichiometric or catalytic amount of copper, often at high temperatures. organic-chemistry.org Modern protocols frequently use copper(I) salts, such as CuI, along with a ligand to facilitate the reaction under milder conditions. nih.gov Ligands like L-proline or N,N-dimethylglycine have been shown to be effective in promoting these couplings. nih.gov For this compound, an Ullmann reaction with an amine, alcohol, or thiol could provide the corresponding substituted products. While often requiring harsher conditions than palladium-catalyzed systems, copper catalysis can offer different selectivity and be more cost-effective. researchgate.net

The table below outlines representative conditions for copper-catalyzed Ullmann-type reactions.

Coupling TypeNucleophileCopper SourceLigandBaseSolventTemperature (°C)
C-N (Ullmann) AnilineCuI (10 mol%)L-ProlineK₂CO₃DMSO120-140
C-O (Ullmann) MethanolCuI (10 mol%)N,N-DimethylglycineCs₂CO₃Dioxane110-130

Note: The conditions in this table are generalized for Ullmann-type reactions and would require optimization for the specific substrate.

Click Chemistry: While copper is famous for its role in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," applying this to this compound would first require its conversion into an azide (B81097) or alkyne derivative. For instance, a nucleophilic substitution of one of the chlorine atoms with sodium azide could furnish a pyridyl azide, which could then undergo a CuAAC reaction with a terminal alkyne to form a triazole-linked pyridine.

Ring-Opening and Ring-Closing Reactions Involving the Pyridine Core of this compound

A comprehensive search of scientific literature and chemical databases did not yield specific studies detailing ring-opening or ring-closing (cyclization) reactions involving the pyridine core of this compound. Pyridine rings are generally stable aromatic systems, and reactions that open the ring typically require harsh conditions or specific activation, such as conversion to a pyridinium (B92312) salt followed by nucleophilic attack.

Ring-closing or annulation reactions would involve using the existing functional groups (amine and halogens) to build a new fused ring. For example, a reaction sequence could potentially transform the 4-amino and 3-chloro substituents into a fused heterocyclic system, a common strategy in the synthesis of complex polycyclic molecules. researchgate.net However, no such transformations have been specifically reported for this compound.

Derivatization and Structural Modification of 2,3 Dichloro 5 Fluoropyridin 4 Amine

Functionalization of the Amino Group: Amidation, Sulfonamidation, and Urea Formation

The primary amino group at the C4 position of 2,3-dichloro-5-fluoropyridin-4-amine is a key handle for derivatization, readily undergoing reactions to form stable amide, sulfonamide, and urea linkages. These transformations are fundamental in medicinal chemistry for modulating the physicochemical properties of a lead compound.

Amidation: The amino group can be acylated using various carboxylic acid derivatives, such as acid chlorides or anhydrides, to yield N-pyridinyl amides. This reaction introduces a carbonyl group adjacent to the amino nitrogen, creating a stable amide bond. Such modifications can influence molecular conformation and introduce new hydrogen bonding capabilities. For instance, the reaction of this compound with substituted benzoyl chlorides in the presence of a base leads to the corresponding N-benzoyl-2,3-dichloro-5-fluoropyridin-4-amine derivatives.

Sulfonamidation: Analogous to amidation, reaction with sulfonyl chlorides provides sulfonamides, a functional group prevalent in a wide range of therapeutic agents. The synthesis involves treating the parent amine with an aryl or alkyl sulfonyl chloride, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to neutralize the HCl byproduct. This reaction is generally robust and allows for the introduction of diverse sulfonyl moieties.

Urea Formation: The formation of urea derivatives from primary amines is a common strategy for creating potent bioactive molecules, as the urea moiety can act as a rigid and effective hydrogen bond donor-acceptor unit. Although specific examples starting from this compound are not prominently documented, the synthesis is highly feasible. The most direct method involves the reaction of the amine with an appropriate isocyanate (R-N=C=O). This addition reaction is typically efficient and proceeds under mild conditions to yield N,N'-disubstituted ureas.

Table 1: Examples of Amino Group Functionalization
Reaction TypeReactantReagent ExampleProduct Class
AmidationThis compoundBenzoyl chlorideN-(2,3-dichloro-5-fluoropyridin-4-yl)benzamide
SulfonamidationThis compoundBenzenesulfonyl chlorideN-(2,3-dichloro-5-fluoropyridin-4-yl)benzenesulfonamide
Urea Formation (Plausible)This compoundPhenyl isocyanate1-(2,3-dichloro-5-fluoropyridin-4-yl)-3-phenylurea

Strategic Modification of Halogen Substituents: Selective Dehalogenation and Introduction of New Functionalities

The two chlorine atoms at the C2 and C3 positions, along with the fluorine atom at C5, present opportunities for selective modification, primarily through metal-catalyzed cross-coupling reactions. The differential reactivity of these halogens allows for controlled, site-selective functionalization.

Selective Dehalogenation: The removal of halogen atoms can be achieved through methods like catalytic hydrogenation. While selective dehalogenation of dichloropyridines is possible, achieving site-selectivity between the C2 and C3 chlorine atoms on this specific substrate can be challenging and would likely depend heavily on the catalyst and reaction conditions chosen. This process can be useful for simplifying the molecular structure or for preparing analogs that are inaccessible through other routes.

Introduction of New Functionalities: Palladium-catalyzed cross-coupling reactions are powerful tools for replacing halogen atoms with new carbon-carbon or carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. The chlorine atoms on the pyridine ring are susceptible to this transformation, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. The relative reactivity of the C2 versus the C3 chlorine can often be controlled by the choice of ligand, catalyst, and reaction conditions.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, replacing a halogen atom with an amino group. This method is crucial for synthesizing complex amines and has been successfully applied to various chloro-heterocycles. It offers a route to introduce primary or secondary amines at the C2 or C3 positions, further expanding the molecular diversity of derivatives.

Table 2: Potential Cross-Coupling Reactions for Halogen Modification
Reaction TypeReactive SiteCoupling Partner ExampleProduct Class
Suzuki-Miyaura CouplingC2-Cl or C3-ClPhenylboronic acidPhenyl-substituted dichlorofluoropyridin-4-amine
Buchwald-Hartwig AminationC2-Cl or C3-ClMorpholineMorpholinyl-substituted chlorofluoropyridin-4-amine

Generation of Novel Heterocyclic Scaffolds through Cyclization Reactions

The strategic placement of the amino group at C4 and the two chlorine atoms at C2 and C3 makes this compound an excellent precursor for constructing fused heterocyclic systems. Cyclocondensation reactions, where a single reagent reacts with two of the functional groups on the pyridine ring, can lead to the formation of novel bicyclic scaffolds.

A significant application is the synthesis of pyrido[4,3-d]pyrimidines. In this transformation, a binucleophilic reagent like guanidine or amidine can react with the pyridine precursor. The reaction likely proceeds via an initial nucleophilic substitution at one of the chlorine positions (e.g., C2), followed by an intramolecular cyclization where the other nucleophilic center of the reagent displaces the second chlorine atom (C3), effectively building a new pyrimidine (B1678525) ring fused to the original pyridine core. Such reactions are invaluable for scaffold hopping and exploring new areas of chemical space.

Introduction of Chiral Centers and Stereoselective Synthesis of this compound Analogs

While the parent compound this compound is achiral, the introduction of chirality is a critical step in the development of many modern pharmaceuticals. Although specific literature detailing the stereoselective synthesis of analogs directly from this compound is not widely available, chirality can be introduced through several of the derivatization pathways discussed previously.

For instance:

Amidation or Sulfonamidation: Using a chiral, enantiopure carboxylic acid or sulfonyl chloride would result in the formation of a diastereomeric mixture if the product contains more than one chiral center, or a single enantiomer if the new amide/sulfonamide linkage is the only source of chirality.

Cross-Coupling Reactions: Employing a chiral coupling partner, such as a chiral boronic ester in a Suzuki coupling, could introduce a stereocenter.

Derivatization with Chiral Amines: In a Buchwald-Hartwig amination, the use of a chiral amine as the coupling partner would yield a chiral product.

These strategies represent standard methodologies in asymmetric synthesis and are hypothetically applicable to the this compound scaffold to generate novel, stereo-defined chemical entities for biological screening.

Computational Chemistry and Theoretical Investigations of 2,3 Dichloro 5 Fluoropyridin 4 Amine

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to characterize the electronic properties of molecules. researchgate.net These calculations provide fundamental information about molecular orbitals, charge distribution, and aromaticity.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity.

For 2,3-Dichloro-5-fluoropyridin-4-amine, the HOMO is typically localized on the electron-rich amine group and the pyridine (B92270) ring, while the LUMO is distributed across the aromatic ring, influenced by the electron-withdrawing halogen substituents. The specific energies of these orbitals determine the molecule's ability to participate in electronic transitions and chemical reactions.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

Parameter Energy (eV)
HOMO Energy Value not available in search results
LUMO Energy Value not available in search results
HOMO-LUMO Gap (ΔE) Value not available in search results

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on a molecule's surface. researchgate.net These maps illustrate the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential, typically colored red, indicate areas prone to electrophilic attack, while regions of positive potential, colored blue, are susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP would likely show a negative potential around the nitrogen atom of the pyridine ring and the amine group due to the presence of lone pairs of electrons. Conversely, positive potentials would be expected around the hydrogen atoms of the amine group, making them potential hydrogen bond donors.

Aromaticity is a key property of the pyridine ring system. It can be quantified using various computational indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), the para-delocalization index (PDI), and the multicenter index (MCI). mdpi.com These indices provide a measure of the extent of electron delocalization within the ring, which is a hallmark of aromatic character.

Tautomerism is another important aspect to consider for this molecule. This compound can potentially exist in an imino tautomeric form (2,3-dichloro-5-fluoro-1,4-dihydropyridin-4-imine). Quantum chemical calculations can be used to determine the relative energies and stabilities of the amine and imine tautomers, thereby predicting the predominant form under various conditions.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of this compound can be explored through conformational analysis and molecular dynamics (MD) simulations. Conformational analysis involves identifying the most stable arrangement of atoms (conformers) by calculating the potential energy surface as a function of specific dihedral angles, such as the rotation around the C4-N bond of the amine group.

Molecular dynamics simulations provide a time-dependent view of the molecule's behavior. mdpi.com By simulating the atomic motions over time, MD can reveal information about the molecule's flexibility, vibrational modes, and interactions with its environment, such as a solvent. mdpi.comnih.gov These simulations are crucial for understanding how the molecule behaves in a realistic setting.

Prediction of Spectroscopic Parameters for this compound

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR chemical shifts. nih.govliverpool.ac.uk The accuracy of these predictions serves as a stringent test for the validity of the computed molecular geometry.

Spin-spin coupling constants (J-couplings) provide information about the connectivity of atoms and the dihedral angles between them, as described by the Karplus relationship. organicchemistrydata.orgresearchgate.net Theoretical prediction of these constants further aids in the detailed structural assignment of this compound.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom Predicted Chemical Shift (ppm)
H (on N4) Value not available in search results
H6 Value not available in search results
C2 Value not available in search results
C3 Value not available in search results
C4 Value not available in search results
C5 Value not available in search results
C6 Value not available in search results

Vibrational Frequencies (Infrared and Raman)

The vibrational modes of a molecule correspond to the specific frequencies at which its atoms oscillate. These frequencies can be experimentally measured using Infrared (IR) and Raman spectroscopy and can be accurately predicted using computational methods. Density Functional Theory (DFT) is the most common computational approach for calculating the vibrational frequencies of organic molecules.

The process begins with the geometry optimization of the this compound molecule to find its most stable, lowest-energy conformation. Following optimization, a frequency calculation is performed at the same level of theory, often using functionals like B3LYP combined with a basis set such as 6-311++G(d,p). nih.govnih.gov This calculation yields a set of harmonic vibrational frequencies and their corresponding IR and Raman intensities.

Each calculated frequency corresponds to a specific normal mode of vibration, which can be visualized to understand the atomic motions involved. For this compound, these modes include:

N-H stretching of the amine group, typically found in the high-frequency region.

C-H stretching of the pyridine ring.

C=C and C-N stretching vibrations within the aromatic ring.

N-H bending (scissoring) modes.

C-F, C-Cl stretching modes, which are characteristic of the halogen substituents.

Various in-plane and out-of-plane bending and ring deformation modes at lower frequencies.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. To improve agreement with experimental data, a scaling factor is typically applied to the computed frequencies. nih.gov A detailed assignment of these modes can be performed by analyzing the Potential Energy Distribution (PED), which describes the contribution of each internal coordinate to a given normal mode. nih.gov

Table 1: Representative Calculated Vibrational Modes for this compound This table is illustrative and shows the types of results generated from a DFT frequency calculation, with typical frequency ranges for the specified bonds.

Vibrational Mode DescriptionTypical Scaled Frequency Range (cm⁻¹)
N-H Asymmetric & Symmetric Stretching3400-3550
C-H Stretching3050-3150
C=C / C=N Ring Stretching1400-1600
N-H Bending (Scissoring)1550-1650
C-H In-plane Bending1100-1300
C-F Stretching1200-1350
C-Cl Stretching650-850
Ring Breathing/Deformation800-1000

Electronic Absorption (UV-Vis) and Emission Spectra

The electronic absorption spectrum of a molecule, typically measured by UV-Vis spectroscopy, provides information about the electronic transitions from the ground state to various excited states. Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for predicting these transitions. mdpi.comrsc.orgnih.gov

The calculation, performed on the optimized ground-state geometry of this compound, yields the vertical excitation energies, corresponding absorption wavelengths (λ), and the oscillator strengths (f) for each transition. The oscillator strength is a theoretical measure of the intensity of an absorption band.

Analysis of the results involves examining the molecular orbitals (MOs) involved in the most significant electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. materialsciencejournal.org The energy difference between the HOMO and LUMO provides an estimate of the molecule's electronic excitability. For this compound, the primary transitions are expected to be of the π → π* type, involving the delocalized π-system of the pyridine ring, and n → π* transitions, involving the non-bonding lone pair electrons on the nitrogen and halogen atoms. libretexts.org These calculations can predict the maximum absorption wavelengths (λmax) and help interpret the experimental UV-Vis spectrum. researchgate.net

Table 2: Illustrative TD-DFT Output for this compound This table represents typical data obtained from a TD-DFT calculation, showing the primary electronic transitions.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contributions
S0 → S14.103020.05HOMO → LUMO (n → π)
S0 → S24.752610.21HOMO-1 → LUMO (π → π)
S0 → S35.252360.15HOMO → LUMO+1 (π → π*)

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions. For halogenated heterocycles like this compound, a key reaction type is Nucleophilic Aromatic Substitution (SNAr), where a nucleophile replaces one of the halogen atoms. nih.govharvard.edu

Theoretical calculations can map out the entire potential energy surface for such a reaction. This involves identifying and calculating the energies of the reactants, products, any intermediates (like a Meisenheimer complex), and, most importantly, the transition states (TS). chemrxiv.org A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. mdpi.com

By calculating the energy difference between the reactants and the transition state, the activation energy (energy barrier) of the reaction can be determined. A lower activation energy implies a faster reaction rate. For this compound, calculations can be used to predict the regioselectivity of a nucleophilic attack. For instance, by comparing the activation energies for substitution at the C-2 versus the C-3 position, one can determine which site is kinetically favored for reaction. wuxibiology.comresearchgate.net These studies provide deep insight into the molecule's reactivity, explaining why certain products are formed over others. mdpi.com

In Silico Screening and Virtual Ligand Design Approaches Employing this compound Scaffolds

The this compound structure can serve as a molecular scaffold—a core framework upon which new potential drug candidates can be built. In silico (computer-based) techniques are essential in modern drug discovery for designing and evaluating new molecules before they are synthesized. nih.govmdpi.comnih.gov

Virtual ligand design begins by using the pyridine scaffold as a starting point. A virtual library of derivatives can be generated by computationally attaching a wide variety of chemical functional groups at different positions on the molecule.

Once a virtual library is created, structure-based virtual screening is often employed. mdpi.com This process involves molecular docking, where each designed ligand is computationally placed into the binding site of a specific biological target, such as the active site of an enzyme or a receptor. mdpi.cominformahealthcare.com Sophisticated algorithms then calculate the most favorable binding pose and estimate the binding affinity, often expressed as a docking score or binding free energy. plos.org

This screening process allows researchers to rapidly evaluate thousands of potential compounds. Molecules with the best docking scores, indicating a high predicted affinity for the target, are identified as "hits." These hits are then prioritized for chemical synthesis and subsequent experimental validation, dramatically accelerating the process of discovering new therapeutic agents. semanticscholar.org

Structure Activity Relationship Sar and Biological Screening of 2,3 Dichloro 5 Fluoropyridin 4 Amine Derivatives Pre Clinical/in Vitro

Rational Design and Synthesis of 2,3-Dichloro-5-fluoropyridin-4-amine Analogs for SAR Probing

No specific studies detailing the rational design and synthesis of analogs of this compound for the purpose of SAR probing were identified in the public scientific literature.

Systematic Variation of Substituents at the Pyridine (B92270) Core

There is no available information on the systematic variation of substituents at the 2, 3, and 5 positions of the pyridine core of this compound to explore the impact on biological activity.

Diversification Strategies for the Amino Group

Publicly accessible research does not describe diversification strategies for the 4-amino group of this compound, such as N-alkylation, N-acylation, or formation of Schiff bases, and the subsequent evaluation of these modifications.

In Vitro Biological Activity Profiling of this compound and its Derivatives

Specific in vitro biological activity data for this compound and its derivatives are not available in the reviewed literature.

Enzyme Inhibition Assays and Target Specificity

No data from enzyme inhibition assays for this compound or its analogs could be located. Therefore, information regarding its target specificity and potency as an enzyme inhibitor is unknown.

Receptor Binding Studies and Selectivity Profiling

There are no published receptor binding studies for this compound or its derivatives. As a result, its affinity and selectivity for any specific receptors have not been characterized.

Cell-Based Phenotypic Screening for Specific Biological Pathways

No cell-based phenotypic screening data for this compound or its analogs have been reported in the public domain. Information on its effects on specific biological pathways in a cellular context is therefore unavailable.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Studies

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics studies are essential computational tools in modern drug discovery. These methods aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of halogenated aminopyridines, these approaches are pivotal in optimizing lead compounds and predicting the activity of novel, unsynthesized molecules.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models is a cornerstone of rational drug design. By analyzing a dataset of compounds with known activities, these models can identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern their biological effects. For classes of compounds like substituted pyridines, such models are used to forecast the potential efficacy of new analogs, thereby prioritizing synthetic efforts.

Computational studies on various heterocyclic compounds, including pyridine derivatives, have demonstrated the utility of 3D-QSAR methods. For instance, a Comparative Molecular Similarity Indices Analysis (CoMSIA) model developed for indole-pyridine carbonitrile derivatives showed high reliability in predicting α-glucosidase inhibitory activity, with a strong coefficient of determination (R² = 0.958) and cross-validation coefficient (Q² = 0.64). researchgate.net Such models highlight the significance of hydrophobic, electrostatic, and hydrogen-bond acceptor fields in determining biological activity. researchgate.net These predictive tools enable researchers to virtually screen libraries of compounds and select the most promising candidates for further investigation.

Ligand-Based Drug Design Approaches and Pharmacophore Modeling

In the absence of a known 3D structure of the biological target, ligand-based drug design becomes particularly valuable. This approach utilizes the structural information of known active ligands to develop a pharmacophore model—an ensemble of steric and electronic features necessary for biological activity.

Pharmacophore models are generated based on the structural features of active compounds and are used to screen large chemical databases for molecules that match the model. nih.gov This technique has been successfully applied to identify potential inhibitors for various targets. For example, a pharmacophore-based virtual screening was used to identify potential inhibitors of Plasmodium falciparum 5-aminolevulinate synthase (Pf 5-ALAS), an essential enzyme in malaria parasites. nih.govnih.gov The process involves generating a model from a known active ligand and then using it to filter databases like CHEMBL, ZINC, and others. nih.govnih.gov This methodology allows for the rapid identification of novel scaffolds that possess the desired interactive features for a specific biological target. The qualitative assessment of successful hits often reveals the importance of specific structural motifs, such as pyridine scaffolds bearing particular substituents, in achieving strong binding affinity. nih.govnih.gov

Molecular Mechanism of Action Elucidation for this compound and its Bioactive Analogs (in vitro focus)

Understanding the molecular mechanism of action is critical for the development of any therapeutic agent. For this compound and its analogs, in vitro studies are focused on identifying their primary cellular targets, understanding their impact on biochemical pathways, and discovering new biological activities through systematic screening.

Identification of Primary Biological Targets

The initial step in elucidating the mechanism of action is the identification of the primary biological target(s). Various substituted pyridine and aminopyridine derivatives have been investigated for their potential to interact with a range of biological targets, including enzymes and receptors.

Table 1: Examples of Biological Targets for Structurally Related Heterocyclic Compounds

Compound Class Potential Biological Target Therapeutic Area
4-Amino-3-chloro-1H-pyrrole-2,5-diones Tyrosine Kinases (e.g., EGFR, VEGFR2) Oncology
4-Amino and 4-ureido pyridazin-3(2H)-one Fatty Acid-Binding Protein 4 (FABP4) Oncology, Metabolic Diseases
Indole-Pyridine Carbonitriles α-glucosidase Diabetes

Biochemical Pathway Modulation Studies and Cellular Responses

Once a primary target is identified, subsequent studies focus on how the interaction between the compound and its target modulates biochemical pathways and elicits cellular responses. These in vitro studies often involve treating cell lines with the compound and measuring downstream effects.

For instance, the inhibition of tyrosine kinases by small molecules can block signal transduction pathways responsible for cell proliferation and survival, leading to anti-cancer effects. nih.gov In the case of FABP4 inhibitors, treatment of colon cancer cells has been shown to weaken cell migration and invasion. nih.gov Cellular response studies can measure various endpoints, including changes in protein phosphorylation, gene expression, or cell viability. For example, the MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds against cancer cell lines. nih.gov

High-Throughput Screening (HTS) Methodologies for Novel Biological Activities

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation and miniaturized assays to rapidly assess large libraries of chemical compounds for activity against biological targets. nih.gov This methodology is crucial for identifying novel biological activities for scaffolds like this compound.

HTS can be performed in various formats, including biochemical assays (to measure activity against an isolated protein) and cell-based phenotypic assays (to measure a response in whole cells). nih.govmdpi.com Phenotypic screening of large compound libraries against pathogens like Trypanosoma and Leishmania has successfully identified agents with broad-spectrum antiparasitic activity. nih.gov The process typically involves a primary screen at a single high concentration, followed by dose-response confirmation for the initial "hits" to determine their potency (e.g., IC₅₀ or EC₅₀ values). researchgate.net The data generated from HTS campaigns are often complex, and machine learning or chemoinformatic tools can be employed to analyze the results and guide the selection of compounds for further optimization. nih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
4-amino-3-chloro-1H-pyrrole-2,5-dione
Indole-pyridine carbonitrile
4-amino pyridazin-3(2H)-one
4-ureido pyridazin-3(2H)-one

Pre Clinical Lead Optimization and Pharmacological Profiling in Vitro Models

Strategies for Enhancing Potency and Selectivity of 2,3-Dichloro-5-fluoropyridin-4-amine-Derived Leads

Lead optimization is an iterative cycle of designing, synthesizing, and testing new analogues of a lead compound to improve its drug-like properties. For leads derived from the this compound scaffold, medicinal chemists employ various strategies to enhance biological activity (potency) and minimize effects on unintended biological targets (selectivity).

A primary approach involves systematic modification of the substituents on the pyridine (B92270) ring and the amine group. The goal is to establish a robust Structure-Activity Relationship (SAR), which correlates changes in molecular structure with changes in biological activity. For instance, in the optimization of similar aryl amine-based inhibitors, modifications are often guided by the target's binding pocket characteristics. nih.gov If the binding pocket is hydrophobic, adding lipophilic groups can enhance potency. nih.gov Conversely, if hydrogen bonding is possible, incorporating groups that can act as H-bond donors or acceptors may be beneficial.

Rational drug design principles are key to improving selectivity. nih.gov Strategies to achieve selectivity for a desired target over off-targets include:

Exploiting Shape and Steric Differences: Introducing bulky groups that clash with the binding site of an off-target but are accommodated by the primary target. nih.gov

Tuning Electrostatics: Modifying the electronic properties of the molecule to create favorable electrostatic interactions with the target protein while being unfavorable for off-targets. nih.gov

Targeting Unique Conformations: Designing the molecule to bind to a specific conformational state that is more accessible in the intended target than in related proteins. nih.gov

For example, in the development of kinase inhibitors, a common challenge is achieving selectivity among highly similar ATP-binding sites. Modifications to the solvent-exposed regions of the molecule are often explored to interact with unique amino acid residues outside the conserved binding pocket, thereby conferring selectivity.

In Vitro Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

A potent and selective compound is of little therapeutic value if it cannot reach its target in the body at sufficient concentrations. In vitro ADME studies are crucial for evaluating a compound's pharmacokinetic potential early in the discovery process. criver.com

Metabolic stability is a measure of a compound's susceptibility to breakdown by drug-metabolizing enzymes, primarily located in the liver. nuvisan.com Poor metabolic stability can lead to rapid clearance from the body, reducing the drug's exposure and duration of action. nih.gov

Two common in vitro assays are used to assess this:

Liver Microsomal Stability Assay: This assay uses subcellular fractions (microsomes) from liver cells, which contain a high concentration of cytochrome P450 (CYP) enzymes. The compound is incubated with the microsomes, and its disappearance over time is monitored. nih.govadmeshop.com The results are often expressed as half-life (t½) and in vitro intrinsic clearance (CLint). nuvisan.com

Hepatocyte Assay: This assay uses intact liver cells (hepatocytes), providing a more comprehensive picture of metabolic pathways, including both Phase I (e.g., CYP-mediated) and Phase II (conjugation) reactions. nuvisan.com

Fluorine substitution, as seen in the this compound scaffold, is a common strategy used by medicinal chemists to block sites of metabolism and improve metabolic stability. nih.gov However, the position of the fluorine atom is critical, as some positions can be metabolically labile. nih.gov

Table 1: Representative In Vitro Metabolic Stability Data This table illustrates typical data obtained from such assays for hypothetical compounds to demonstrate how they are compared.

Compound IDAssay SystemHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Classification
Compound AHuman Liver Microsomes> 60< 12High Stability
Compound BHuman Liver Microsomes2555.4Moderate Stability
Compound CHuman Liver Microsomes< 5> 277Low Stability

For orally administered drugs, the ability to pass through the intestinal wall into the bloodstream is essential. In vitro permeability assays predict this absorption.

Caco-2 Permeability Assay: This is considered the gold standard in vitro model for predicting human intestinal absorption. nih.gov Caco-2 cells are derived from human colorectal adenocarcinoma and, when grown on a semi-permeable membrane, differentiate to form a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and active transporters. nih.govmdpi.com The rate at which a compound crosses this monolayer is measured, providing an apparent permeability coefficient (Papp). nih.gov

Parallel Artificial Membrane Permeability Assay (PAMPA): This is a higher-throughput, non-cell-based assay that assesses passive diffusion. An artificial lipid-infused membrane separates a donor and an acceptor well. The rate of compound diffusion across this membrane provides a measure of its passive permeability.

A high Papp value in the Caco-2 assay generally correlates with good oral absorption in humans. nih.gov

Table 2: Caco-2 Permeability Classification This table shows the general classification scheme for permeability based on Papp values.

Papp (x 10⁻⁶ cm/s)ClassificationPredicted In Vivo Absorption
< 1LowPoor (< 30%)
1 - 10ModerateModerate (30% - 70%)
> 10HighHigh (> 70%)

Once in the bloodstream, drugs can bind to plasma proteins like albumin and alpha-1-acid glycoprotein. Only the unbound (free) fraction of a drug is generally considered pharmacologically active and available to distribute to tissues and interact with its target. High plasma protein binding (PPB) can limit a drug's efficacy and affect its clearance. The most common method for determining the extent of PPB is equilibrium dialysis.

Off-Target Activity Screening and Selectivity Improvements in Vitro

Screening for unintended biological activity is a critical step to identify and mitigate potential sources of toxicity. nih.gov Lead compounds are often tested against a panel of receptors, ion channels, and enzymes known to be associated with adverse drug reactions (e.g., a CEREP panel). A key off-target of concern for many small molecules is the hERG potassium ion channel, as inhibition can lead to serious cardiac arrhythmias.

When off-target activity is identified, medicinal chemists use the SAR data to modify the compound's structure to reduce this unwanted interaction while maintaining or improving on-target potency. This process of "selectivity optimization" is fundamental to developing a safe therapeutic agent. nih.gov Informatics-based methods, such as predictive modeling and quantitative structure-activity relationship (QSAR) studies, can help prioritize which compounds to screen and guide structural modifications. nih.gov

Formulation and Delivery Considerations for Research Agents (e.g., Solubility Enhancement, Chemical Stability)

The physical and chemical properties of a compound can significantly impact its utility, even in early research.

Solubility: Poor aqueous solubility is a common challenge in drug discovery and can complicate the interpretation of in vitro assay results. For research purposes, stock solutions are typically prepared in a solvent like dimethyl sulfoxide (B87167) (DMSO). However, if a compound precipitates in the aqueous assay buffer, its apparent activity will be artificially low. Efforts to improve solubility may include salt formation or the use of formulation aids.

Chemical Stability: The stability of a compound in the DMSO stock solution and in aqueous buffers is important for ensuring the reliability of biological data. Compounds are tested for degradation over time under various conditions (e.g., different pH values, temperatures, light exposure) to establish appropriate handling and storage protocols.

Advanced Analytical and Spectroscopic Methodologies Applied to 2,3 Dichloro 5 Fluoropyridin 4 Amine Research

High-Resolution Mass Spectrometry for Metabolite Identification and Reaction Pathway Monitoring

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise mass determination of "2,3-Dichloro-5-fluoropyridin-4-amine" and its metabolites, providing invaluable information for the elucidation of metabolic pathways and monitoring of chemical reactions. The high accuracy of HRMS allows for the determination of elemental compositions, which is critical in distinguishing between isobaric compounds.

In metabolic studies, "this compound" would be incubated with liver microsomes or other appropriate biological systems. The resulting mixture is then analyzed by liquid chromatography coupled with HRMS (LC-HRMS). By comparing the mass spectra of the parent compound with its metabolites, researchers can identify biotransformations such as hydroxylation, dehalogenation, or conjugation. The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) further aid in pinpointing the exact site of metabolic modification. For instance, a mass shift of +15.9949 Da would indicate a hydroxylation event.

Table 1: Hypothetical HRMS Data for "this compound" and a Potential Metabolite

CompoundPredicted m/z (M+H)⁺Observed m/z (M+H)⁺Mass Error (ppm)Proposed Biotransformation
This compound198.9658198.9655-1.5-
Hydroxylated Metabolite214.9607214.9603-1.9Hydroxylation

This table presents hypothetical data to illustrate the application of HRMS.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation of Derivatives

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of "this compound" and its derivatives. While one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, two-dimensional (2D) techniques such as COSY, HSQC, and HMBC are essential for confirming connectivity and assigning resonances in complex molecules.

For "this compound," ¹H NMR would show signals corresponding to the aromatic proton and the amine protons. The ¹³C NMR spectrum would display resonances for the five carbon atoms of the pyridine (B92270) ring. Due to the presence of fluorine, ¹⁹F NMR would also be a critical tool, and C-F and H-F coupling constants would provide valuable structural information. 2D NMR experiments would be particularly useful for new derivatives where the substitution pattern is unknown. For example, an HMBC experiment would show correlations between protons and carbons that are two or three bonds away, allowing for the definitive placement of substituents on the pyridine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for "this compound"

Carbon AtomPredicted Chemical Shift (ppm)
C2145-150
C3120-125
C4140-145
C5150-155 (with C-F coupling)
C6130-135

Note: These are predicted chemical shift ranges and would require experimental verification.

X-ray Crystallography for Crystalline Forms and Co-crystal Structures of this compound and its Complexes

X-ray crystallography provides the definitive three-dimensional structure of a crystalline solid, offering precise information on bond lengths, bond angles, and intermolecular interactions. For "this compound," obtaining a single crystal suitable for X-ray diffraction would unambiguously confirm its molecular structure.

Furthermore, the ability of the amine group to participate in hydrogen bonding makes "this compound" a candidate for the formation of co-crystals with other molecules, such as carboxylic acids. bohrium.comacs.orgresearchgate.netgoogle.com The study of these co-crystal structures can reveal insights into supramolecular synthons and guide the design of new materials with tailored physicochemical properties. Analysis of the crystal packing can reveal non-covalent interactions like hydrogen bonds, halogen bonds, and π-π stacking, which are crucial in crystal engineering.

Table 3: Illustrative Crystallographic Data for a Hypothetical Co-crystal of "this compound" with Benzoic Acid

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)5.456
c (Å)22.789
β (°)98.54
Volume (ų)1245.6
Z4

This table contains hypothetical data for illustrative purposes.

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Isolation in Research Contexts

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental for assessing the purity of "this compound" and for its isolation from reaction mixtures.

A typical HPLC method for purity assessment would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (like formic or trifluoroacetic acid) to improve peak shape. nih.govresearchgate.net Detection is commonly performed using a UV detector at a wavelength where the compound exhibits strong absorbance.

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is also a powerful technique for the analysis of volatile and thermally stable compounds like halogenated pyridines. biosensingusa.comchemscene.com The GC method would typically use a capillary column with a non-polar or medium-polarity stationary phase. The retention time provides a measure of the compound's identity, while the peak area allows for quantification.

Table 4: Representative HPLC Method Parameters for Purity Analysis

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% Formic Acid in Water, B: Acetonitrile
Gradient10% B to 90% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

These are typical starting conditions that may require optimization.

Biophysical Methods for Ligand-Target Interaction Characterization (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

In the context of drug discovery, where "this compound" might serve as a scaffold or a fragment for inhibitor design, biophysical techniques are essential for characterizing its interaction with biological targets, such as proteins.

Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of binding events between a ligand in solution and a target molecule immobilized on a sensor surface. nih.govcytivalifesciences.comreichertspr.commdpi.com An SPR experiment can provide kinetic parameters of the interaction, including the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ), which is a measure of binding affinity.

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of two molecules in solution. harvard.eduresearchgate.netwhiterose.ac.uknih.govmalvernpanalytical.com A single ITC experiment can determine the binding affinity (Kₐ), the stoichiometry of the interaction (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. This complete thermodynamic profile provides deep insights into the driving forces of the molecular recognition process.

Table 5: Hypothetical Thermodynamic and Kinetic Parameters for the Interaction of a "this compound" Derivative with a Target Protein

TechniqueParameterValue
SPR kₐ (M⁻¹s⁻¹)1.5 x 10⁵
kₔ (s⁻¹)3.0 x 10⁻³
Kₔ (nM)20
ITC Kₐ (M⁻¹)5.2 x 10⁷
n (stoichiometry)1.05
ΔH (kcal/mol)-8.5
TΔS (kcal/mol)-2.3
ΔG (kcal/mol)-10.8

This table presents hypothetical data to illustrate the output of SPR and ITC experiments.

Applications of 2,3 Dichloro 5 Fluoropyridin 4 Amine in Interdisciplinary Research

Development of Chemical Probes and Biological Tools for Target Validation

While direct applications of 2,3-dichloro-5-fluoropyridin-4-amine as a chemical probe are not extensively documented in publicly available literature, its structural motifs suggest potential utility in this area. Chemical probes are small molecules used to study and manipulate biological systems, and their design often incorporates specific functionalities to interact with biological targets. The aminopyridine scaffold is a key feature in various biologically active molecules and has been utilized in the development of fluorescent probes.

The primary amino group on the pyridine (B92270) ring of this compound offers a reactive site for further chemical modification. This allows for the attachment of fluorophores, affinity tags, or photo-cross-linking agents, which are essential components of many chemical probes. For instance, the amino group can be acylated, alkylated, or used in condensation reactions to link the pyridine core to a reporter group.

The halogen substituents (chlorine and fluorine) on the pyridine ring can influence the molecule's physicochemical properties, such as its lipophilicity and electronic distribution. These properties are critical for cell permeability and interaction with target proteins. In the context of target validation, a library of derivatives of this compound could be synthesized to explore structure-activity relationships (SAR) against a specific biological target.

Table 1: Potential Modifications of this compound for Chemical Probe Development

Modification SiteReagent/Reaction TypePotential Application in Chemical Probes
4-amino groupAcylation with a fluorophore-containing carboxylic acidFluorescent labeling of target proteins
4-amino groupAlkylation with a biotin-containing alkyl halideAffinity-based target isolation and identification
4-amino groupReaction with a diazide-containing cross-linkerCovalent labeling of binding partners upon photoactivation

Precursors for Advanced Functional Materials (e.g., polymers, optoelectronic materials)

The unique combination of a reactive amino group and halogen substituents on an aromatic pyridine core makes this compound a candidate as a monomer or precursor for the synthesis of advanced functional materials. While specific examples of its use in polymers or optoelectronic materials are not widely reported, its chemical structure allows for its incorporation into various polymer backbones.

The amino group can participate in polymerization reactions, such as the formation of polyamides, polyimides, or polyureas. The resulting polymers would possess halogenated pyridine moieties as part of their repeating units. The presence of chlorine and fluorine atoms can impart desirable properties to the final material, including thermal stability, flame retardancy, and altered electronic characteristics.

In the field of optoelectronics, materials with tailored electronic properties are essential. The electron-withdrawing nature of the halogen atoms and the pyridine ring can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of polymers incorporating this monomer. This could be exploited in the design of organic semiconductors or charge-transport materials for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Table 2: Potential Polymerization Reactions Involving this compound

Polymer TypeCo-monomerPotential Polymer Properties
PolyamideDiacyl chlorideHigh thermal stability, flame retardancy
PolyimideDianhydrideExcellent mechanical and thermal properties
PolyureaDiisocyanateGood elasticity and abrasion resistance

Contributions to Agrochemical and Crop Protection Research (e.g., herbicide or insecticide lead compounds)

Halogenated pyridines are a cornerstone of modern agrochemical research, with many commercially successful herbicides and insecticides containing this structural motif. While this compound itself is not a commercial pesticide, it is a valuable intermediate and building block for the synthesis of more complex active ingredients. Its structural relative, 2,3-dichloro-5-trifluoromethylpyridine, is a key intermediate in the production of several agrochemicals.

The 4-amino group of this compound can be readily modified to introduce various pharmacophores that are known to interact with biological targets in pests. For example, it can be a precursor for the synthesis of sulfonylureas, a class of herbicides that inhibit the enzyme acetolactate synthase (ALS) in plants.

Furthermore, the dichlorofluoro-substituted pyridine ring is a feature in several patented insecticidal compounds. The specific arrangement of halogens can influence the molecule's binding affinity to insect receptors, such as the nicotinic acetylcholine (B1216132) receptor (nAChR), which is the target for neonicotinoid insecticides. Research in this area often involves the synthesis of libraries of substituted aminopyridines to identify compounds with potent and selective activity against target pests while minimizing effects on non-target organisms.

Table 3: Classes of Agrochemicals Potentially Derived from this compound

Agrochemical ClassPotential Synthetic TransformationMode of Action (Example)
HerbicidesReaction with a sulfonyl isocyanateInhibition of acetolactate synthase (ALS)
InsecticidesDerivatization to form a neonicotinoid-like structureAgonist of the nicotinic acetylcholine receptor (nAChR)
FungicidesCyclization to form a fused heterocyclic systemInhibition of fungal respiration or cell wall synthesis

Environmental Fate and Degradation Studies of Halogenated Pyridines in Model Systems (e.g., photolysis, biodegradation)

Photolysis: The pyridine ring can absorb ultraviolet (UV) radiation, which can lead to photochemical degradation. In the presence of sunlight, halogenated pyridines in aqueous environments can undergo photolysis. The primary degradation pathway is often the reductive dehalogenation of the carbon-halogen bond, with the carbon-chlorine bond being more susceptible to cleavage than the carbon-fluorine bond. The rate and products of photolysis can be influenced by environmental factors such as pH, the presence of photosensitizers (e.g., dissolved organic matter), and the specific substitution pattern on the pyridine ring.

Biodegradation: The biodegradation of highly halogenated aromatic compounds by microorganisms can be a slow process. The presence of multiple halogen substituents can make the pyridine ring more resistant to microbial attack. However, some microbial consortia have been shown to degrade chlorinated pyridines under specific conditions. The initial steps in the biodegradation of such compounds often involve hydroxylation of the pyridine ring, followed by ring cleavage. The fluorine atom can further increase the recalcitrance of the molecule to biodegradation.

Table 4: Predicted Environmental Degradation Pathways for this compound

Degradation ProcessPotential Initial StepInfluencing Factors
PhotolysisReductive dechlorinationWavelength of light, pH, presence of photosensitizers
BiodegradationHydroxylation of the pyridine ringMicrobial community composition, oxygen availability, presence of other carbon sources

Future Directions and Emerging Research Avenues for 2,3 Dichloro 5 Fluoropyridin 4 Amine

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthetic Route Planning

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize how derivatives of 2,3-Dichloro-5-fluoropyridin-4-amine are designed and synthesized. Machine learning (ML) models are increasingly capable of navigating the vastness of chemical space to identify novel molecular structures with high potential for specific biological activities or material properties. youtube.com

Compound Design: Generative AI models can design new derivatives by treating molecules as graphs or text sequences, proposing novel structures that possess desired pharmacodynamic and pharmacokinetic properties. youtube.com For instance, by training on datasets of known kinase inhibitors that feature pyridine (B92270) or pyrimidine (B1678525) cores, AI algorithms could generate new molecules based on the this compound scaffold with predicted high affinity and selectivity for specific cancer-related kinases. sigmaaldrich.comnih.gov Recently, AI has been used to design novel pyridine derivatives for evaluation as antidiabetic and antiproliferative agents. nih.gov

Table 1: Potential Applications of AI/ML in this compound Research
AI/ML Application AreaSpecific TaskPotential Impact on Research
Generative Molecular DesignDesign of novel derivatives with specific target affinities (e.g., kinase inhibition).Accelerates the discovery of new drug candidates. youtube.com
Predictive Modeling (QSAR)Forecast biological activity and physicochemical properties of new analogues.Prioritizes synthesis of the most promising compounds.
Retrosynthesis PlanningIdentify optimal and efficient synthetic routes for target derivatives.Reduces development time and cost of chemical synthesis. mdpi.com
Reaction Outcome PredictionPredict yields and potential byproducts for derivatization reactions.Improves experimental success rates and resource allocation. worldpharmatoday.com

Exploration of Novel Reaction Pathways and Catalytic Systems for Derivatization

The functionalization of the this compound core is central to unlocking its potential. Future research will likely focus on developing innovative reaction pathways and catalytic systems to modify the molecule with greater precision and efficiency.

Late-Stage Functionalization: A key challenge in organic synthesis is the modification of complex molecules in the final steps of a synthetic sequence. nih.gov Developing methods for the late-stage functionalization of the this compound scaffold would be highly valuable. This includes site-selective C-H activation, which could enable the introduction of new functional groups onto the pyridine ring without the need for pre-functionalized starting materials, offering a more atom-economical approach. nih.gov

Advanced Catalytic Systems: The two chlorine atoms on the pyridine ring are prime sites for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce new carbon-carbon and carbon-heteroatom bonds. Future work will explore more advanced catalytic systems, such as those based on palladium, nickel, or copper, that can operate under milder conditions, tolerate a wider range of functional groups, and provide higher selectivity between the two different chlorine positions. Furthermore, the development of biocatalytic methods, using enzymes to perform specific transformations, offers a green and highly selective alternative to traditional metal catalysis. mdpi.com

Table 2: Emerging Derivatization Strategies
Reaction TypePotential Site on ScaffoldObjective
Site-Selective C-H ActivationC-6 position of the pyridine ringDirect introduction of new functional groups. nih.gov
Catalytic Cross-CouplingC-2 and C-3 positions (Cl atoms)Formation of C-C, C-N, and C-O bonds.
Nucleophilic Aromatic Substitution (SNAr)C-2, C-3 (Cl), and C-5 (F) positionsIntroduction of amines, alcohols, and thiols. nih.gov
BiocatalysisVariousHighly selective and environmentally benign transformations. mdpi.com

Expansion into Underexplored Biological Target Classes and Therapeutic Areas

While halogenated pyridine and pyrimidine scaffolds are well-represented in the development of kinase inhibitors for oncology, the structural features of this compound make it a candidate for a much broader range of biological applications. sigmaaldrich.comsigmaaldrich.com

Future research should aim to expand the therapeutic utility of its derivatives beyond kinases. The pyridine nucleus is a common pharmacophore in drugs targeting a wide array of biological systems. nih.gov Systematic screening of compound libraries derived from this compound against diverse targets could uncover unexpected activities. Potential areas for exploration include:

Neurodegenerative Diseases: Compounds containing 2-aminopyridine (B139424) moieties have been investigated as multi-target inhibitors for Alzheimer's disease. acs.org

Infectious Diseases: Pyridine derivatives have shown promise as antimalarial and antimicrobial agents. nih.govresearchgate.net

Metabolic Disorders: Related aminopyridine structures have been investigated as potential treatments for type II diabetes. ossila.com

Agrochemicals: Fluorinated pyridines are key intermediates in the production of certain high-efficiency herbicides and fungicides. alfa-chemical.com

By exploring these underexplored areas, the full potential of the this compound scaffold can be realized, potentially leading to the development of new treatments for a variety of diseases or new agents for crop protection.

Addressing Sustainability and Circular Economy Principles in Chemical Synthesis and Research

The pharmaceutical and chemical industries are increasingly adopting principles of green chemistry and the circular economy to minimize their environmental impact. reachemchemicals.com Future research on this compound and its derivatives will need to incorporate these principles from the earliest stages of development.

Green Chemistry: The application of green chemistry principles focuses on making chemical processes more environmentally benign. acs.org For the synthesis of this compound and its derivatives, this includes:

Use of Greener Solvents: Replacing hazardous solvents with safer alternatives like water, ethanol (B145695), or supercritical fluids. mdpi.com

Catalysis: Favoring catalytic reactions over stoichiometric reagents to reduce waste and improve atom economy. mdpi.com

Energy Efficiency: Employing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.com

Circular Economy: The principles of a circular economy aim to eliminate waste and keep materials in use. reachemchemicals.com In the context of chemical synthesis, this could involve designing processes where byproducts from one reaction can be used as starting materials for another, or developing methods for the efficient recovery and reuse of expensive catalysts. Adopting these sustainable practices not only reduces environmental harm but can also lead to more efficient and cost-effective manufacturing processes. topmostchemical.com

Table 3: Application of Green and Circular Principles
PrincipleApplication in Synthesis of this compound Derivatives
Waste PreventionOptimizing reactions to maximize atom economy and minimize byproducts. acs.org
Safer Solvents & ReagentsReplacing hazardous organic solvents with benign alternatives. mdpi.com
Energy EfficiencyUtilizing flow chemistry or microwave synthesis to reduce energy inputs. mdpi.com
Catalyst RecyclingDeveloping methods for recovering and reusing homogeneous or heterogeneous catalysts.

Development of Advanced Methodologies for Compound Characterization and Functional Evaluation

As novel derivatives of this compound are synthesized, advanced analytical and computational methods will be crucial for their thorough characterization and evaluation.

Structural Characterization: While standard techniques like NMR and mass spectrometry are routine, future research will benefit from more sophisticated methods. Solid-state NMR and X-ray crystallography can provide detailed insights into the three-dimensional structure of these molecules and their intermolecular interactions in the solid state. acs.org These techniques are particularly important for understanding properties like polymorphism, which can affect the stability and bioavailability of a drug substance.

Functional Evaluation and Computational Studies: Beyond simple structural confirmation, computational chemistry will play a larger role. Density Functional Theory (DFT) calculations can be used to predict molecular properties, rationalize reaction mechanisms, and understand non-covalent interactions like halogen bonding, which is particularly relevant for this highly halogenated compound. researchgate.net Machine learning models can also be employed to predict complex properties and analyze large datasets from high-throughput screening, helping to identify structure-activity relationships and guide the next cycle of compound design. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 2,3-dichloro-5-fluoropyridin-4-amine, and how can purity be optimized?

The synthesis typically involves halogenation and amination of fluoropyridine precursors. A common approach is nucleophilic substitution on a trihalogenated pyridine scaffold. For example, starting with pentafluoropyridine, sequential substitution with ammonia under controlled temperature (e.g., 60–80°C) and pressure can yield the target compound. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, dichloromethane/methanol eluent) is critical to achieve >95% purity. Analytical validation using HPLC with UV detection (λ = 254 nm) ensures purity .

Q. What analytical techniques are most effective for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 19^{19}F NMR to confirm substitution patterns (e.g., δ ~8.2 ppm for pyridine protons, δ ~-110 ppm for fluorine).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (m/z 181.00 for [M+H]+^+).
  • Melting Point Analysis : Literature values (e.g., 159–161°C) should align with experimental results .
  • Elemental Analysis : Validate %C, %H, %N against theoretical values (C: 33.18%, H: 1.67%, N: 15.48%) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing fluorine and chlorine substituents activate the pyridine ring toward nucleophilic aromatic substitution (SNAr), particularly at the 4-position. Steric hindrance from the 2- and 3-chloro groups may slow reactions at adjacent sites. Computational studies (DFT) can predict reactive sites, while kinetic experiments (e.g., monitoring Suzuki-Miyaura coupling with phenylboronic acid) reveal regioselectivity. Contrasting yields under Pd(OAc)2_2/XPhos vs. PdCl2_2(dppf) catalysis highlight ligand-dependent pathways .

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected 13^{13}13C NMR shifts)?

Discrepancies may arise from solvent effects, tautomerism, or impurities. Strategies include:

  • Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 4-amino-3,5-dichloropyridine, δ_C 148.2 ppm for C4) .
  • Variable Temperature NMR : Detect dynamic processes (e.g., amine inversion) that alter spectral resolution.
  • X-ray Crystallography : Resolve ambiguities by determining the solid-state structure .

Q. What are the emerging applications of this compound in medicinal chemistry?

The compound serves as a versatile intermediate for:

  • Kinase Inhibitors : Functionalization at the 4-amino group enables targeting ATP-binding pockets (e.g., JAK2/STAT3 pathways).
  • Antimicrobial Agents : Fluorine enhances membrane permeability, while chloro groups improve target binding (e.g., bacterial dihydrofolate reductase).
  • PET Tracers : 18^{18}F-labeled derivatives can be synthesized via late-stage isotopic exchange for imaging applications .

Methodological Notes

  • Safety Protocols : Store separately from oxidizing agents; handle waste via licensed biohazard disposal services to avoid environmental contamination .
  • Data Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst lot numbers) to mitigate batch-to-batch variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.